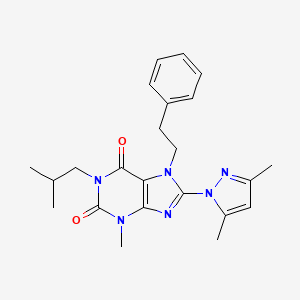![molecular formula C13H21N3O B2379701 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol CAS No. 866155-52-4](/img/structure/B2379701.png)
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol (2-DMPPMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Complex Formation and Host-Guest Chemistry
A study by Galindo et al. (2004) explored the formation of heterotopic cyclic metallamacrocycles using 2-pyrimidinol derivatives. These macrocycles have potential applications in host-guest chemistry, where they can interact with various cationic and anionic species.
Antitumor Activity
The synthesis and antitumor activity of compounds related to 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol were examined by Grivsky et al. (1980). They investigated the potential of these compounds as inhibitors of mammalian dihydrofolate reductase, demonstrating significant activity against certain cancer cell lines.
Strong Dimerization via Hydrogen Bonding
Research by Beijer et al. (1998) showed that derivatives of 2-pyrimidinol exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the development of supramolecular structures.
Photochemical Dimerization
The photochemical dimerization of 2-pyrimidinol derivatives was studied by Taylor and Kan (1963). Their research contributes to understanding the chemical and physical properties of these dimers, which have applications in photochemistry and material science.
Reactivity with Nitrous Acid
Daves et al. (1964) investigated the reactivity of 4,6-dimethyl-2-pyrimidinol with nitrous acid, leading to new synthetic procedures for various pyrimidine derivatives (Daves et al., 1964). This study is important for developing new pyrimidine-based compounds in pharmaceutical and chemical industries.
Photolysis and Dimer Formation
Sen and Wells (1981) explored the photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in various solvents, leading to the formation of photo-dimers. This research provides insights into the behavior of pyrimidinol derivatives under photolytic conditions (Sen & Wells, 1981).
Synthesis of Heterocyclic Systems
Research on the synthesis of various heterocyclic systems using derivatives of 2-pyrimidinol was conducted by Toplak et al. (1999). This research is significant for developing new pharmaceuticals and organic materials.
Betainic Guanine Model Compounds
The work by SchmidtAndreas and KindermannMarkus Karl (2001) involved the synthesis of betainic guanine model compounds, which are crucial for understanding RNA structures and functions.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-4-10(2)7-16(6-9)8-12-14-11(3)5-13(17)15-12/h5,9-10H,4,6-8H2,1-3H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGCXDXBASLRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC(=CC(=O)N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)
![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)
